1-(benzyloxy)-4-iodo-2-methoxybenzene
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Overview
Description
1-(Benzyloxy)-4-iodo-2-methoxybenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a benzyl group attached to an oxygen atom, which is further connected to a benzene ring substituted with iodine and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-4-iodo-2-methoxybenzene can be synthesized through a multi-step process involving the bromination of 4-tert-octylphenol, followed by benzyl protection and halogen exchange reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The optimization of reaction parameters such as temperature, reaction time, and catalyst weight is essential to achieve high yields and selectivity of the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-4-iodo-2-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction Reactions: The benzylic position is particularly reactive and can undergo oxidation and reduction reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and organoboron reagents under mild conditions to form carbon-carbon bonds.
Oxidation Reactions: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the benzylic position.
Major Products Formed:
Substitution Reactions: The major products formed from Suzuki-Miyaura coupling are biaryl compounds.
Oxidation Reactions: Oxidation of the benzylic position can lead to the formation of benzoic acid derivatives.
Scientific Research Applications
1-(Benzyloxy)-4-iodo-2-methoxybenzene has several applications in scientific research, including:
Biology and Medicine: The compound’s derivatives have been studied for their antimicrobial activity.
Mechanism of Action
The mechanism by which 1-(benzyloxy)-4-iodo-2-methoxybenzene exerts its effects depends on the specific reaction or application. For example, in Suzuki-Miyaura coupling, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the desired biaryl product . The molecular targets and pathways involved in its antimicrobial activity are still under investigation .
Comparison with Similar Compounds
1-(Benzyloxy)-4-iodo-2-methoxybenzene can be compared with other similar compounds such as:
1-Benzyloxy-2-iodo-4-tert-octylbenzene: This compound is synthesized through similar synthetic routes and has applications in Ullmann coupling reactions.
2-Iodo-1-methoxymethoxy-4-tert-octylbenzene: This compound is also synthesized through halogen exchange reactions and is used in the preparation of non-metallocene complexes.
The uniqueness of this compound lies in its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
741283-41-0 |
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Molecular Formula |
C14H13IO2 |
Molecular Weight |
340.16 g/mol |
IUPAC Name |
4-iodo-2-methoxy-1-phenylmethoxybenzene |
InChI |
InChI=1S/C14H13IO2/c1-16-14-9-12(15)7-8-13(14)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
InChI Key |
PSTUEMRFRHUISK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)I)OCC2=CC=CC=C2 |
Purity |
95 |
Origin of Product |
United States |
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